molecular formula C9H7BrO2 B1504923 3-Bromo-5-methoxybenzofuran CAS No. 333385-25-4

3-Bromo-5-methoxybenzofuran

Cat. No.: B1504923
CAS No.: 333385-25-4
M. Wt: 227.05 g/mol
InChI Key: SXTHYDGHIPTSEC-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzofuran is an organic compound with the molecular formula C9H7BrO2. It is a brominated derivative of benzofuran, featuring a bromine atom at the 3-position and a methoxy group at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-methoxybenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The interactions between this compound and these bacterial enzymes inhibit their growth and proliferation, showcasing its potential as an antimicrobial agent.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can induce cytotoxic effects in cancer cells, leading to apoptosis or programmed cell death . This compound’s ability to modulate gene expression and disrupt cellular metabolism makes it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, benzofuran derivatives have been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies are essential to understand the temporal dynamics of this compound and its potential long-term impacts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Studying the transport and distribution mechanisms of this compound can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxybenzofuran can be synthesized through several synthetic routes. One common method involves the bromination of 5-methoxybenzofuran using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxybenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield products such as 3-bromo-5-methoxybenzofurandione.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxybenzofuran has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Bromo-5-methoxybenzofuran is similar to other brominated benzofurans, such as 2-bromo-5-methoxybenzofuran and 4-bromo-5-methoxybenzofuran. its unique substitution pattern at the 3-position gives it distinct chemical and biological properties compared to these compounds.

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Properties

IUPAC Name

3-bromo-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTHYDGHIPTSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700089
Record name 3-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333385-25-4
Record name 3-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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